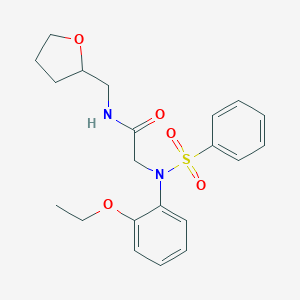![molecular formula C19H19N3O2S B298928 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298928.png)
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as AMID-3M, is a novel compound with potential therapeutic applications. It is a member of the pyrimidine family and has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor angiogenesis, and to induce the expression of p53, a tumor suppressor protein. Additionally, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Studies have also shown that it can inhibit the migration and invasion of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields. Additionally, it has been found to have low toxicity and can be used in various cell lines without causing significant cell death. However, one limitation of using 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
For research include further investigation of its mechanism of action, in vivo studies, and the development of derivatives with improved efficacy and lower toxicity.
Méthodes De Synthèse
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been synthesized using a variety of methods, including the condensation reaction of 2-methyl-1H-indole-3-carbaldehyde and ethyl acetoacetate followed by the reaction with thiourea. Another method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde and malononitrile followed by the reaction with thiourea. Both methods resulted in the formation of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with high yields.
Applications De Recherche Scientifique
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Nom du produit |
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Formule moléculaire |
C19H19N3O2S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
1,3-dimethyl-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H19N3O2S/c1-5-10-22-12(2)14(13-8-6-7-9-16(13)22)11-15-17(23)20(3)19(25)21(4)18(15)24/h5-9,11H,1,10H2,2-4H3 |
Clé InChI |
CTHFIWWNOMWPQP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B298845.png)
![N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298847.png)
![4-chloro-3-nitro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B298848.png)
![3-methoxy-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B298849.png)
![2-[(3-bromobenzyl)sulfanyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B298851.png)

![N-(2-methoxyphenyl)-2-{4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B298853.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)

![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)
